2-Hydroxypropyl salicylate

CAS No.: 71672-82-7

Cat. No.: VC3915505

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71672-82-7 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 2-hydroxypropyl 2-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3 |

| Standard InChI Key | CEGJMSLTYGORDN-UHFFFAOYSA-N |

| SMILES | CC(COC(=O)C1=CC=CC=C1O)O |

| Canonical SMILES | CC(COC(=O)C1=CC=CC=C1O)O |

Introduction

Chemical Identity and Structural Properties

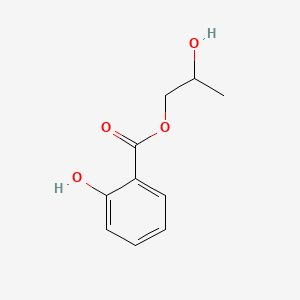

2-Hydroxypropyl salicylate, systematically named 2-hydroxypropyl 2-hydroxybenzoate, is a diester formed by the condensation of salicylic acid (2-hydroxybenzoic acid) with propylene glycol. Its molecular structure features a benzene ring with hydroxyl (-OH) and ester (-O-CO-O-) functional groups (Figure 1) .

Structural Data

-

Molecular Formula: C₁₀H₁₂O₄

-

SMILES: CC(COC(=O)C1=CC=CC=C1O)O

-

Molecular Weight: 196.20 g/mol

The compound’s bifunctional hydroxyl groups enhance its solubility in polar solvents like ethanol and acetone, while the aromatic ring contributes to UV absorption properties .

Synthesis and Industrial Production

The synthesis of 2-hydroxypropyl salicylate typically follows esterification protocols analogous to those used for related salicylate esters (e.g., benzyl salicylate) .

Reaction Mechanism

-

Acid-Catalyzed Esterification:

Salicylic acid reacts with propylene glycol in the presence of a catalyst (e.g., sulfuric acid) under reflux:

2. Purification:

Crude product is isolated via solvent extraction (e.g., toluene) and distilled under reduced pressure .

Industrial Optimization

-

Catalysts: Amides (e.g., dimethylformamide) improve yield by facilitating proton transfer .

-

Temperature: 80–150°C balances reaction rate and byproduct suppression .

-

Scale-Up: Continuous-flow reactors enhance efficiency for bulk production .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility:

Spectroscopic Characteristics

-

UV-Vis Absorption: λₘₐₓ = 238 nm (attributed to π→π* transitions in the aromatic ring) .

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

Applications in Cosmetic and Pharmaceutical Formulations

Cosmetic Uses

-

Keratolytic Agent: Promotes exfoliation in acne treatments at 0.5–2% concentrations .

-

Preservative Stabilizer: Inhibits microbial growth in creams and lotions .

Drug Delivery Systems

-

Prodrug Design: Hydrolyzes in vivo to salicylic acid, providing sustained anti-inflammatory effects .

-

Transdermal Patches: Enhances permeation of active ingredients through the stratum corneum .

Pharmacokinetics and Metabolism

Absorption and Distribution

-

Dermal Absorption: 12–37% penetrates human skin, depending on vehicle (e.g., higher in ethanol) .

-

Hydrolysis: Rapidly metabolized by epidermal esterases to salicylic acid and propylene glycol .

Excretion

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

Validation Parameters

Environmental and Stability Considerations

Environmental Impact

Formulation Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume